molecular formula C20H24N4O B2715282 (2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone CAS No. 2309706-60-1

(2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone

Cat. No.: B2715282
CAS No.: 2309706-60-1
M. Wt: 336.439
InChI Key: ASTKAYQPAFDIAJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indolinyl group, a pyridazinyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and boiling point. For example, a similar compound, [1-(6-methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, has a molecular weight of 193.25 .

Scientific Research Applications

Molecular Interaction Studies

One study explores the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor, highlighting its binding interactions and pharmacophore models for CB1 receptor ligands. This research indicates a significant role for the N1 aromatic ring moiety in steric binding interactions with the receptor, suggesting that similar compounds, like "(2-Methylindolin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-3-yl)methanone," could have potential applications in the development of receptor-specific drugs (Shim et al., 2002).

Pharmacological Evaluation

Another area of application involves the pharmacological evaluation of novel derivatives as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in specific models. This suggests the potential for compounds with similar structures in treating pain through selective antagonism of TRPV4 channels (Tsuno et al., 2017).

Synthesis and Structural Exploration

Research on the synthesis and structural exploration of novel bioactive heterocycles, such as one involving the preparation and antiproliferative activity evaluation of a compound from benzo[d]isoxazole, demonstrates the importance of structural analysis in developing new therapeutic agents. This highlights the utility of "this compound" in the synthesis of heterocyclic compounds with potential bioactivity (Prasad et al., 2018).

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-9-10-19(22-21-14)23-11-5-7-17(13-23)20(25)24-15(2)12-16-6-3-4-8-18(16)24/h3-4,6,8-10,15,17H,5,7,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTKAYQPAFDIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)C4=NN=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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